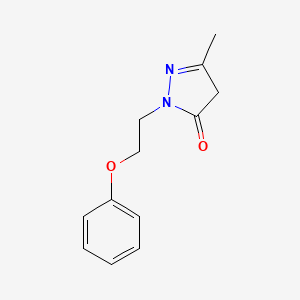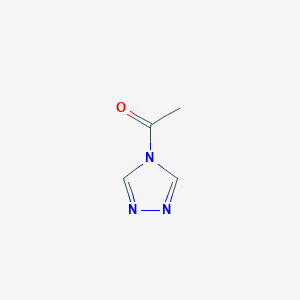
5-Methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group and a phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyrazolone structures.
Applications De Recherche Scientifique
3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The phenoxyethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazol-5(4H)-one: Lacks the phenoxyethyl group, making it less versatile in certain applications.
2-Phenoxyethyl pyrazolone: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
3-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-5(4H)-one is unique due to the presence of both the methyl and phenoxyethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55294-05-8 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5-methyl-2-(2-phenoxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O2/c1-10-9-12(15)14(13-10)7-8-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Clé InChI |
NVSKOFMFPKKGFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1)CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)

![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)




![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)





